Methyl 3-benzyl-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-benzyl-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
The synthesis of Methyl 3-benzyl-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the quinazoline core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the piperazine moiety: This step involves the reaction of the quinazoline core with a piperazine derivative, such as 4-(3-methylphenyl)piperazine.
Benzylation and esterification:
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
Methyl 3-benzyl-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperazine moieties
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-benzyl-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 3-benzyl-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Methyl 3-benzyl-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate can be compared with other quinazoline derivatives, such as:
Gefitinib: A quinazoline derivative used as an anticancer agent.
Erlotinib: Another quinazoline-based anticancer drug.
Lapatinib: A quinazoline derivative used in the treatment of breast cancer
The uniqueness of this compound lies in its specific structural features, such as the presence of the piperazine moiety and the benzyl group, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
methyl 3-benzyl-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxoquinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-20-7-6-10-23(17-20)30-13-15-31(16-14-30)28-29-25-18-22(27(34)35-2)11-12-24(25)26(33)32(28)19-21-8-4-3-5-9-21/h3-12,17-18H,13-16,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPRKSQQZNLXEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC4=C(C=CC(=C4)C(=O)OC)C(=O)N3CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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